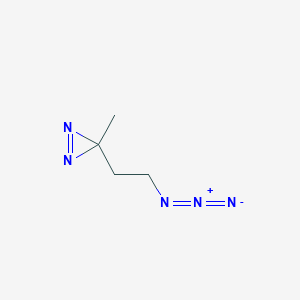

3-(2-azidoethyl)-3-methyl-3H-diazirine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-azidoethyl)-3-methyl-3H-diazirine is a chemical compound that belongs to the class of diazirines, which are known for their photo-reactive properties. This compound is particularly interesting due to its azido group, which can participate in various chemical reactions, making it a versatile tool in synthetic chemistry and bioconjugation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-azidoethyl)-3-methyl-3H-diazirine typically involves the introduction of an azido group into a diazirine framework. One common method is the reaction of 3-methyl-3H-diazirine with 2-azidoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions: 3-(2-azidoethyl)-3-methyl-3H-diazirine undergoes various types of chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as sodium azide in the presence of a base.

Major Products Formed:

Oxidation: Nitro compounds.

Reduction: Amines.

Substitution: Various substituted diazirines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Photoaffinity Labeling

3-(2-Azidoethyl)-3-methyl-3H-diazirine is extensively utilized in photoaffinity labeling to study molecular interactions. When exposed to UV light, the diazirine forms a highly reactive carbene that can covalently bond to proteins and nucleic acids. This technique is crucial for identifying binding sites and understanding protein interactions in complex biological systems.

Bioconjugation Techniques

The compound's azide group facilitates bioorthogonal reactions, allowing selective labeling of biomolecules without interfering with native biological processes. This capability enhances its utility in bioconjugation applications, where it can be used to attach probes or labels to proteins, nucleic acids, or other biomolecules.

Material Science

In material science, this compound is employed in the development of new materials due to its unique reactivity profile. It can participate in click chemistry reactions, enabling the synthesis of complex polymeric structures and functional materials.

Case Studies and Research Findings

- Protein Interaction Studies : Research has demonstrated that exposure of cells to this compound followed by UV irradiation allows for the visualization of protein interactions within cellular environments. Such studies are pivotal for understanding cellular mechanisms and developing targeted therapeutic strategies.

- Development of Bioconjugates : In a study focusing on bioconjugation techniques, researchers successfully used this compound to label antibodies, enhancing their detection capabilities in diagnostic applications.

Mecanismo De Acción

The mechanism of action of 3-(2-azidoethyl)-3-methyl-3H-diazirine involves the activation of the diazirine ring upon exposure to UV light, leading to the formation of a highly reactive carbene intermediate. This carbene can insert into various chemical bonds, facilitating the formation of covalent linkages with target molecules. The azido group can also participate in click chemistry reactions, forming stable triazole linkages with alkynes .

Comparación Con Compuestos Similares

- 3-(2-azidoethyl)-1H-indole

- 2-(2-azidoethyl)-5-nitraminotetrazole

- 5-azido-1-methyl-tetrazole

Comparison: 3-(2-azidoethyl)-3-methyl-3H-diazirine is unique due to its combination of a diazirine ring and an azido group, which provides dual reactivity. This makes it more versatile compared to similar compounds that may only possess one reactive group. For example, 3-(2-azidoethyl)-1H-indole primarily participates in azide-alkyne cycloaddition reactions, while this compound can undergo both photoactivation and click chemistry .

Actividad Biológica

3-(2-Azidoethyl)-3-methyl-3H-diazirine is a compound that has garnered attention in the field of chemical biology due to its unique properties and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.

This compound is a diazirine derivative known for its ability to form covalent bonds with biomolecules upon exposure to ultraviolet (UV) light. This property makes it a valuable tool in photoaffinity labeling, allowing researchers to study protein interactions and identify binding partners in complex biological systems.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Formation of the Diazirine Ring : The diazirine moiety is synthesized through a reaction involving azides and appropriate alkylating agents.

- Introduction of the Azido Group : The azido group is introduced via nucleophilic substitution reactions, which can be facilitated by various reagents under controlled conditions.

The biological activity of this compound primarily arises from its ability to undergo photolysis, leading to the formation of highly reactive carbene species. These carbenes can covalently bind to nucleophilic sites on proteins, lipids, and nucleic acids, facilitating the identification of molecular targets in biological systems.

Key Findings

- Covalent Bond Formation : The compound exhibits significant reactivity towards amino acids such as cysteine and lysine, allowing for selective labeling of proteins.

- Photoaffinity Labeling : In studies involving dopamine receptor D2 (DRD2), this compound was used to label receptor interactions in living cells, demonstrating its utility in mapping receptor-ligand interactions .

- Applications in Drug Discovery : Its ability to covalently modify target proteins makes it a promising candidate for drug development, particularly in identifying off-target effects of new therapeutics .

Table 1: Summary of Biological Activities

Case Studies

- Dopamine Receptor Study : In a recent study, researchers utilized this compound as a photoaffinity probe to investigate the binding dynamics of DRD2. The results indicated that the compound effectively labeled DRD2 in HEK293T cells, confirming its potential as a tool for studying G-protein coupled receptors (GPCRs) .

- Protein Interaction Mapping : Another study demonstrated the use of this compound in mapping protein-protein interactions within complex cellular environments. By employing mass spectrometry following photoaffinity labeling, researchers were able to identify several novel binding partners for key signaling proteins .

Propiedades

IUPAC Name |

3-(2-azidoethyl)-3-methyldiazirine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c1-4(7-8-4)2-3-6-9-5/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFDLZMBYIQJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.